molecular formula C21H13ClO5S B14993573 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-chlorophenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (2-chlorophenoxy)acetate

Cat. No.: B14993573
M. Wt: 412.8 g/mol
InChI Key: KFENPKVQEYWWFY-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring fused with a phenyl group and a chlorophenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzoxathiole core. One common method involves the reaction of 2-aminophenol with carbon disulfide and an alkyl halide to form the benzoxathiole ring. This intermediate is then subjected to further reactions to introduce the phenyl and chlorophenoxy acetate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to achieve the desired product. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)ACETATE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Shares the benzoxathiole core but lacks the phenyl and chlorophenoxy groups.

    2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL (3,4-DIMETHYLPHENOXY)ACETATE: Similar structure with a dimethylphenoxy group instead of chlorophenoxy.

    2-OXO-7-PHENYL-1,3-BENZOXATHIOL-5-YL BENZOATE: Contains a benzoate group instead of chlorophenoxy acetate.

Uniqueness

The presence of the chlorophenoxy acetate moiety in 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(2-CHLOROPHENOXY)ACETATE distinguishes it from other similar compounds. This unique structural feature may contribute to its specific chemical reactivity and biological activity.

Properties

Molecular Formula

C21H13ClO5S

Molecular Weight

412.8 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C21H13ClO5S/c22-16-8-4-5-9-17(16)25-12-19(23)26-14-10-15(13-6-2-1-3-7-13)20-18(11-14)28-21(24)27-20/h1-11H,12H2

InChI Key

KFENPKVQEYWWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4Cl)SC(=O)O3

Origin of Product

United States

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